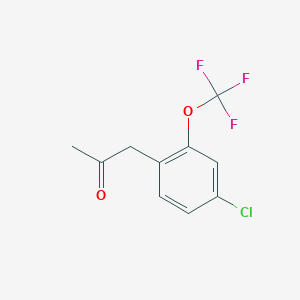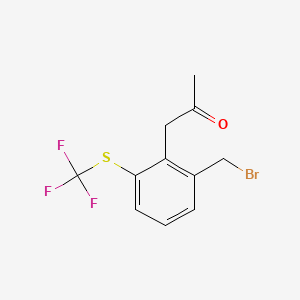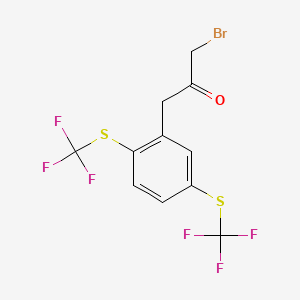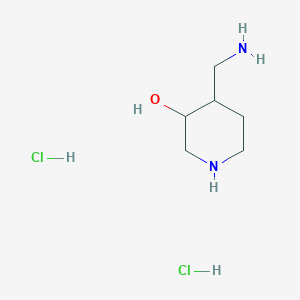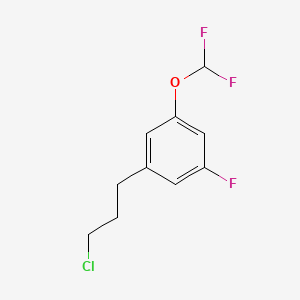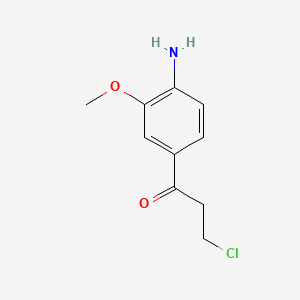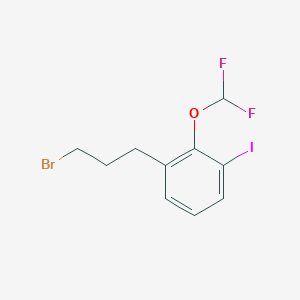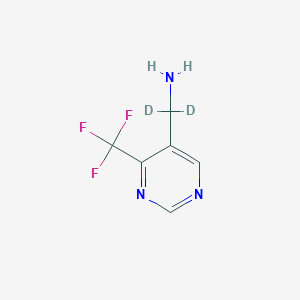
1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine is a synthetic compound characterized by the presence of deuterium atoms and a trifluoromethyl group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine typically involves the introduction of deuterium atoms and the trifluoromethyl group into the pyrimidine ring. Common synthetic routes may include:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine involves its interaction with specific molecular targets and pathways. The deuterium atoms and trifluoromethyl group may influence the compound’s reactivity and binding affinity, affecting its biological and chemical activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-ethylamine: Similar structure with an ethyl group instead of a methyl group.
1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-propylamine: Similar structure with a propyl group instead of a methyl group.
Uniqueness
1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine is unique due to the presence of deuterium atoms and the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to non-deuterated analogs.
Propriétés
Numéro CAS |
1965309-50-5 |
|---|---|
Formule moléculaire |
C6H6F3N3 |
Poids moléculaire |
179.14 g/mol |
Nom IUPAC |
dideuterio-[4-(trifluoromethyl)pyrimidin-5-yl]methanamine |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-4(1-10)2-11-3-12-5/h2-3H,1,10H2/i1D2 |
Clé InChI |
SWCUZBYESAPCDH-DICFDUPASA-N |
SMILES isomérique |
[2H]C([2H])(C1=CN=CN=C1C(F)(F)F)N |
SMILES canonique |
C1=C(C(=NC=N1)C(F)(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


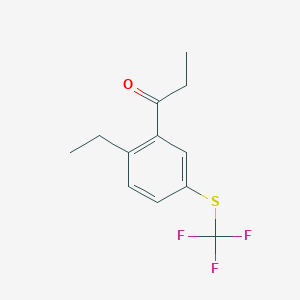
![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;hydrochloride](/img/structure/B14046561.png)
